3-ethyl-N-(4-methylphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
3-ETHYL-N-(4-METHYLPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes both triazole and thiadiazine rings, makes it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-N-(4-METHYLPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several key steps:
Cyclization Reaction: The acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters leads to the formation of the triazole ring on the thiadiazole.
Microwave-Assisted Synthesis: A catalyst-free, additive-free method using microwave irradiation can also be employed.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave-assisted synthesis is particularly advantageous due to its eco-friendly nature and high yield .
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-N-(4-METHYLPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and thiadiazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
3-ETHYL-N-(4-METHYLPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Exhibits antimicrobial and antiviral activities, making it useful in biological research.
Medicine: Potential therapeutic agent for treating cancer, inflammation, and microbial infections.
Industry: Used in the development of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 3-ETHYL-N-(4-METHYLPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-TRIAZOLO[5,1-B][1,3,5]THIADIAZINES: These compounds share a similar core structure but differ in the position of the triazole and thiadiazine rings.
1,2,4-TRIAZOLO[1,5-C][1,3,5]THIADIAZINES: Another isomeric variant with different pharmacological properties.
Uniqueness
3-ETHYL-N-(4-METHYLPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substitution pattern and the combination of triazole and thiadiazine rings, which confer distinct pharmacological activities and synthetic versatility .
Properties
Molecular Formula |
C20H21N5OS |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-ethyl-N-(4-methylphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H21N5OS/c1-3-16-22-23-20-25(16)24-17(14-7-5-4-6-8-14)18(27-20)19(26)21-15-11-9-13(2)10-12-15/h4-12,17-18,24H,3H2,1-2H3,(H,21,26) |
InChI Key |
PYQLDQLNCLLYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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